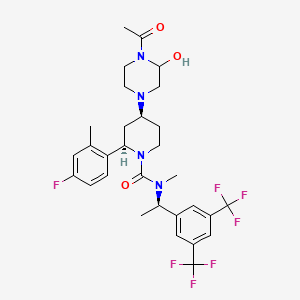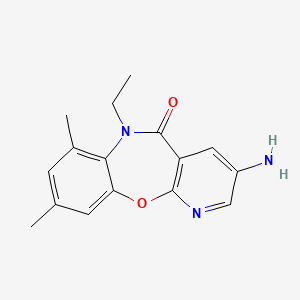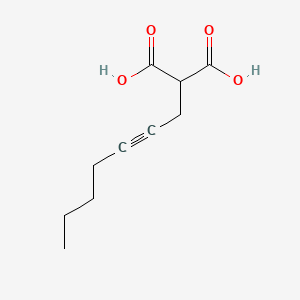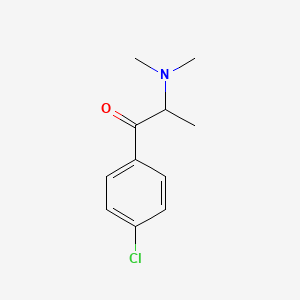
4-Chlorodimethylcathinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorodimethylcathinone, also known as 4-chloro-N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound has been sold online as a designer drug and is known for its stimulant effects, which are similar to those of amphetamines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorodimethylcathinone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a reducing agent. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-Chlorodimethylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorodimethylcathinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorodimethylcathinone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter release and uptake, particularly dopamine and serotonin.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in forensic science for the analysis of seized drug samples
作用機序
The exact mechanism of action of 4-chlorodimethylcathinone is not fully understood. it is believed to act as a dopamine and serotonin releasing agent, similar to other cathinones. The compound likely increases the release of these neurotransmitters and inhibits their reuptake, leading to increased stimulation and euphoria. Studies involving mice indicate that it may be neurotoxic .
類似化合物との比較
Similar Compounds
4-Chloromethcathinone (4-CMC): A stimulant with similar chemical structure and effects.
3-Chloromethcathinone (3-CMC): Another chlorinated cathinone with stimulant properties.
4-Bromomethcathinone (4-BMC): A brominated analogue with similar stimulant effects.
4-Chloroamphetamine (4-CA): A related compound with stimulant and neurotoxic effects.
Uniqueness
4-Chlorodimethylcathinone is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature may influence its pharmacological profile and potency compared to other similar compounds .
特性
CAS番号 |
1157667-29-2 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChIキー |
XMBDJBGDUKIOFM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


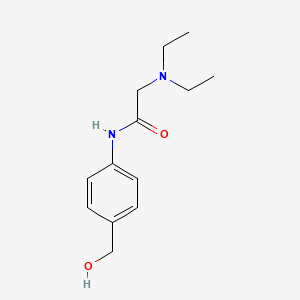
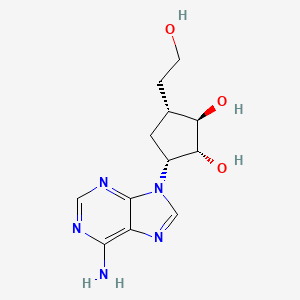

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
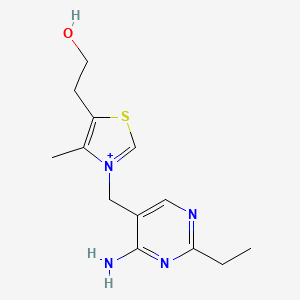
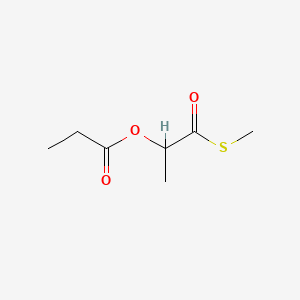
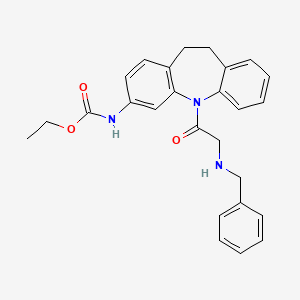
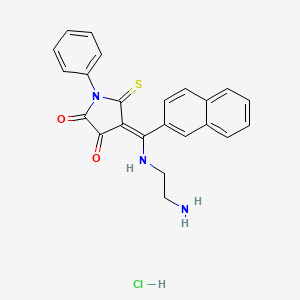

![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

